4-Bromoindolin-7-amine;dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11BrCl2N2 |
|---|---|
Molecular Weight |
285.99 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H |
InChI Key |
CZLCSGURDQFPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)N.Cl.Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Bromoindolin 7 Amine Dihydrochloride
Reactivity of the Bromo-Substituent in 4-Bromoindolin-7-amine Dihydrochloride (B599025)
The bromine atom at the C4-position of the indoline (B122111) ring is a versatile handle for a variety of chemical transformations, primarily involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromo-substituent, although it typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com In the case of 4-bromoindolin-7-amine, the indoline ring itself provides some electronic influence, but SNAr reactions may necessitate forcing conditions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a temporary negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion. masterorganicchemistry.com
The synthesis of related 4-substituted 7-azaindoles provides a strong analogy. For instance, 4-methoxy-7-azaindole has been synthesized from 4-halogenated-7-azaindole by reaction with an alkoxide. google.com Similarly, the displacement of a halide at the 4-position of a 7-azaindole (B17877) with an amine to generate 4-amino-7-azaindoles has been reported, though it often demands high temperatures and an excess of the amine nucleophile. beilstein-journals.org
Common nucleophiles for this type of transformation include:
Alkoxides (e.g., sodium methoxide) to form alkoxy derivatives.
Amines to introduce new amino substituents.
Thiols to generate thioethers.
The reaction rate is significantly influenced by the nature of the leaving group, with fluorine generally being the most reactive in SNAr reactions due to its high electronegativity, which polarizes the carbon-halogen bond. masterorganicchemistry.com
The bromine atom on the 4-bromoindolin-7-amine scaffold is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. While specific studies on 4-bromoindolin-7-amine are not prevalent, extensive research on the analogous N-protected 4-bromo-7-azaindoles demonstrates the feasibility and versatility of these transformations. beilstein-journals.orgbeilstein-journals.orgnih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. Studies on N-protected 4-bromo-7-azaindoles show that using a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand such as Xantphos and a base like Cs₂CO₃ in a solvent like dioxane effectively couples various amines, including aromatic and cyclic amines, in high yields. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Amines
| N-Protecting Group | Amine | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl | Phenylmethanamine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 94 | beilstein-journals.orgbeilstein-journals.org |
| Methyl | Aniline (B41778) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 92 | beilstein-journals.orgbeilstein-journals.org |
| Ethyl | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 89 | beilstein-journals.orgbeilstein-journals.org |
| Methyl | Boc-piperazine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 88 | beilstein-journals.orgbeilstein-journals.org |
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. This method is highly effective for introducing aryl or heteroaryl substituents at the C4-position. The reaction generally employs a palladium catalyst and a base. uwindsor.ca The synthesis of 7-substituted 4-aminoquinolines has utilized Suzuki coupling to create biaryl structures, demonstrating the utility of this reaction on a similar heterocyclic system. nih.gov
Reactivity of the Primary Amino Group at the C7-Position
The primary amino group at the C7-position is a nucleophilic center and can undergo a variety of chemical transformations common to aromatic amines.
The C7-primary amino group is expected to react readily with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically straightforward and proceed under standard conditions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) will yield the corresponding N-acyl derivative. This functionalization can be used to introduce a wide variety of substituents.
Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride or tosyl chloride, in the presence of a base affords sulfonamides. acs.org The sulfonylation of the pyrrolic nitrogen in 4-bromo-7-azaindole with benzenesulfonyl chloride has been reported, indicating the compatibility of the bromo-substituted core with such reagents. chemicalbook.com
The primary aromatic amine at C7 can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. google.com This reaction forms a diazonium salt, which is a highly valuable intermediate for introducing a range of substituents onto the aromatic ring.
The resulting diazonium salt can undergo several subsequent transformations:
Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can replace the diazonium group with -Cl, -Br, or -CN, respectively.
Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt (formed using HBF₄) leads to the formation of the fluoro derivative.
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.
Hydrolysis: Heating the diazonium salt in water introduces a hydroxyl group.
These reactions provide a powerful synthetic route to a variety of 7-substituted 4-bromoindolines that might be difficult to access through other methods.
The primary amino group at C7 can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of water. libretexts.org
Furthermore, the inherent reactivity of the indoline system can lead to more complex transformations. Research on 4-aminoindoles has shown that they can act as 1,4-bisnucleophiles in three-component reactions with aldehydes and other reagents, leading to the formation of novel tricyclic indole (B1671886) structures with fused seven-membered rings. rsc.orgscispace.com This highlights the potential for the C7-amino group, in concert with the nucleophilic C3 position of the indole core (if the indoline is oxidized or the reaction conditions promote it), to participate in cascade reactions for the diversity-oriented synthesis of complex heterocyclic systems.
Transformations of the Indoline Ring System of 4-Bromoindolin-7-amine Dihydrochloride
The indoline core of 4-bromoindolin-7-amine dihydrochloride is a focal point for various chemical modifications, including oxidation to form the corresponding indole, reduction of the heterocyclic ring, and potential ring-opening or rearrangement reactions under specific conditions.
Commonly used reagents for the oxidation of indolines to indoles include manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction mechanism typically involves the removal of two hydrogen atoms from the indoline ring, leading to the formation of the more thermodynamically stable aromatic indole system. For 4-bromoindolin-7-amine, this transformation would yield 4-bromo-1H-indol-7-amine. The presence of the amino group at the 7-position and the bromine at the 4-position can influence the reactivity and the choice of oxidizing agent to avoid side reactions. For instance, the amino group might require protection prior to oxidation to prevent undesired reactions.
A study on the synthesis of 7-aminomethylindole derivatives demonstrated the stability of the indole ring system to various reagents, highlighting the feasibility of such transformations on related structures. researchgate.net
Table 1: Potential Oxidizing Agents for the Conversion of 4-Bromoindolin-7-amine to 4-Bromo-1H-indol-7-amine
| Oxidizing Agent | Typical Reaction Conditions | Plausible Product |
| Manganese Dioxide (MnO₂) | Reflux in a non-polar solvent (e.g., toluene, benzene) | 4-Bromo-1H-indol-7-amine |
| Palladium on Carbon (Pd/C) | Heating with a hydrogen acceptor (e.g., cyclohexene) | 4-Bromo-1H-indol-7-amine |
| DDQ | Room temperature in an inert solvent (e.g., dichloromethane, THF) | 4-Bromo-1H-indol-7-amine |
Note: This table is illustrative and based on general methods for indoline oxidation. Specific conditions for 4-bromoindolin-7-amine dihydrochloride would require experimental optimization.
Further reduction of the indoline ring system of 4-bromoindolin-7-amine dihydrochloride is theoretically possible but would lead to the saturation of the benzene (B151609) portion of the molecule, a less common transformation under standard conditions. More relevant is the potential for dehalogenation (removal of the bromine atom) under certain reductive conditions.
Catalytic hydrogenation, a common method for the reduction of various functional groups, can sometimes lead to the hydrogenolysis of carbon-halogen bonds. For instance, using catalysts like palladium on carbon (Pd/C) with a hydrogen source could potentially lead to the formation of indolin-7-amine. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen pressure, would be critical in determining the outcome.
While no specific hydrogenation studies on 4-bromoindolin-7-amine have been found, research on related bromoindole compounds has shown that the bromine atom can be selectively removed.
The indoline ring is generally stable; however, under forcing conditions or with specific reagents, ring-opening or rearrangement reactions can occur. For instance, strong acids or bases at elevated temperatures could potentially cleave the heterocyclic ring. rsc.org
Acid-catalyzed ring-opening reactions of aziridines, a related three-membered nitrogen-containing heterocycle, have been reported, suggesting that under specific conditions, the five-membered indoline ring could also be susceptible to cleavage, although it would require more forcing conditions due to lower ring strain. mdpi.com Similarly, reactions of indoles with aminobenzaldehydes have been shown to lead to indole ring-opening under acidic conditions. rsc.org
Given the presence of the two amino groups, which can be protonated, the dihydrochloride salt of 4-bromoindolin-7-amine would likely require harsh conditions for ring-opening. Rearrangement reactions are less common for the indoline scaffold itself but can be induced in derivatives under specific synthetic protocols.
Acid-Base Chemistry and Protonation Behavior of 4-Bromoindolin-7-amine Dihydrochloride
The presence of two amino groups, the indolinic secondary amine and the aromatic primary amine at the 7-position, makes the acid-base chemistry of 4-bromoindolin-7-amine dihydrochloride particularly interesting. The dihydrochloride form indicates that both nitrogen atoms are protonated.
The pKa values of the two ammonium (B1175870) ions in 4-bromoindolin-7-amine dihydrochloride determine the protonation state of the molecule at a given pH. While experimental pKa values for this specific compound are not available in the cited literature, estimations can be made based on related structures.
The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The presence of the electron-withdrawing bromine atom on the aromatic ring would be expected to decrease the basicity (lower the pKa) of the 7-amino group. Conversely, the electron-donating effect of the indoline ring might slightly increase its basicity. Studies on substituted aromatic diamines have shown that the pKa can be correlated with the chemical shift in NMR spectroscopy. mdpi.comresearchgate.netsemanticscholar.org
The pKa of the secondary amine in the indoline ring is expected to be lower than that of a typical acyclic secondary amine due to the influence of the aromatic ring. The protonated form of the 7-amino group will also have an electron-withdrawing effect, further lowering the pKa of the indolinic nitrogen.
A study on the evaluation of the reactivity of substituted aromatic diamines provides a method to predict pKa values based on NMR data, which could be applied to 4-bromoindolin-7-amine. mdpi.com Another study compiles pKa values for various substituted anilines, which can serve as a basis for estimation. organicchemistrydata.org
Table 2: Estimated pKa Values for the Protonated Forms of 4-Bromoindolin-7-amine
| Protonated Group | Estimated pKa Range | Rationale |
| 7-Ammonium Group (-NH₃⁺) | 3.5 - 4.5 | Based on the pKa of aniline, adjusted for the electron-withdrawing effect of the bromine atom and the indoline ring. |
| Indolinium Nitrogen (-NH₂⁺-) | 2.5 - 3.5 | Expected to be lower than the 7-amino group due to the electronic effects of the fused aromatic ring and the protonated 7-amino group. |
Note: These are estimations based on the pKa values of analogous compounds and theoretical considerations. Experimental determination is required for accurate values.
The stability of 4-bromoindolin-7-amine dihydrochloride is expected to be pH-dependent. In strongly acidic solutions, the dihydrochloride salt is likely to be stable. As the pH increases, the molecule will be deprotonated sequentially, first at the more acidic indolinium nitrogen, followed by the 7-ammonium group.
The neutral form of the compound, 4-bromoindolin-7-amine, would be expected to be more susceptible to oxidation, particularly at the electron-rich aromatic ring and the amino groups. The presence of the bromine atom may also influence its stability towards light and other environmental factors. Research on the photoreactivity of 5-bromo-7-nitroindoline (B556508) derivatives suggests that the bromo-indoline core can be photolabile. acs.orgacs.org While this is a different substitution pattern, it indicates a potential for light-induced degradation.
The stability of the compound in solution over a range of pH values would need to be determined experimentally, for example, by using techniques like HPLC to monitor for degradation products over time.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromoindolin 7 Amine Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within 4-Bromoindolin-7-amine dihydrochloride (B599025) can be determined.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In the case of 4-Bromoindolin-7-amine dihydrochloride, the protons on the aromatic ring, the indoline (B122111) ring, and the amine groups would exhibit characteristic chemical shifts. The dihydrochloride form would likely lead to broad signals for the amine protons (NH and NH3+) due to proton exchange and quadrupolar effects. The aromatic protons, H-5 and H-6, would appear as doublets due to coupling with each other. The methylene (B1212753) protons of the indoline ring at positions 2 and 3 would likely present as triplets.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for 4-Bromoindolin-7-amine would show distinct signals for each of the eight carbon atoms. The presence of the bromine atom and the amino group significantly influences the chemical shifts of the aromatic carbons. The carbon atoms of the indoline ring (C-2 and C-3) would appear in the aliphatic region of the spectrum. The chemical shifts provide a unique fingerprint of the molecule's carbon framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromoindolin-7-amine (Note: Data is predicted based on analogous compounds and general chemical shift principles, as specific experimental data for the dihydrochloride is not publicly available. Actual values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~3.0 - 3.5 (t) | ~25 - 30 |
| H-3 | ~3.5 - 4.0 (t) | ~45 - 50 |
| H-5 | ~6.5 - 7.0 (d) | ~115 - 120 |
| H-6 | ~7.0 - 7.5 (d) | ~125 - 130 |
| NH (ring) | Broad signal | - |
| NH2 (amine) | Broad signal | - |
| C-2 | - | ~25 - 30 |
| C-3 | - | ~45 - 50 |
| C-3a | - | ~120 - 125 |
| C-4 | - | ~110 - 115 (C-Br) |
| C-5 | - | ~115 - 120 |
| C-6 | - | ~125 - 130 |
| C-7 | - | ~140 - 145 (C-N) |
| C-7a | - | ~145 - 150 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For 4-Bromoindolin-7-amine dihydrochloride, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and between the protons on the adjacent methylene groups of the indoline ring (H-2 and H-3). bldpharm.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). bldpharm.com This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the structure. For instance, the signals for the C-2 and C-3 carbons would show cross-peaks with the signals of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. For the planar aromatic portion of 4-Bromoindolin-7-amine, NOESY can confirm through-space proximities between adjacent protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 4-Bromoindolin-7-amine (the free base, C₈H₉BrN₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two major peaks separated by two mass units, which is a clear diagnostic feature.
Table 2: Calculated Exact Masses for 4-Bromoindolin-7-amine Species
| Ion | Chemical Formula | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | C₈H₁₀⁷⁹BrN₂⁺ | 213.0025 |
| [M(⁸¹Br)+H]⁺ | C₈H₁₀⁸¹BrN₂⁺ | 215.0005 |
| [M(⁷⁹Br)+2H+Cl]⁺ (for dihydrochloride) | C₈H₁₁⁷⁹BrN₂Cl⁺ | 248.9792 |
| [M(⁸¹Br)+2H+Cl]⁺ (for dihydrochloride) | C₈H₁₁⁸¹BrN₂Cl⁺ | 250.9771 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. These methods are invaluable for assessing the purity of a sample of 4-Bromoindolin-7-amine dihydrochloride and for identifying any potential impurities. The retention time from the chromatography provides an additional layer of identification, while the mass spectrum of each eluting peak can be used to confirm its identity. Vendor documentation for 4-Bromoindolin-7-amine often indicates the availability of LC-MS data to ensure product quality. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
For 4-Bromoindolin-7-amine dihydrochloride, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its structure. It would reveal the planarity of the aromatic ring, the conformation of the five-membered indoline ring, and the precise locations of the bromine atom and the amino group. Furthermore, it would detail the ionic interactions between the protonated amine groups and the chloride counter-ions, as well as any intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice. As of now, publicly accessible crystallographic data for 4-Bromoindolin-7-amine dihydrochloride is not available in open-access databases like the Crystallography Open Database. crystallography.netugr.esugr.es
Crystal Data and Structure Refinement Analysis
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through single-crystal X-ray diffraction analysis. While specific crystal data for 4-Bromoindolin-7-amine dihydrochloride is not publicly available, a theoretical analysis based on the known structure of similar heterocyclic compounds allows for a prediction of its crystallographic properties.
It is anticipated that 4-Bromoindolin-7-amine dihydrochloride would crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal lattice would be composed of the 4-bromoindolin-7-ammonium cation and two chloride anions. The indoline ring system, being bicyclic and containing a saturated five-membered ring fused to a benzene (B151609) ring, will adopt a non-planar conformation. The presence of the bulky bromine atom at the 4-position and the protonated amine group at the 7-position will significantly influence the crystal packing through hydrogen bonding and van der Waals interactions.
A hypothetical table of crystal data and structure refinement parameters is presented below, based on typical values for small organic hydrochloride salts.
Table 1: Hypothetical Crystal Data and Structure Refinement for 4-Bromoindolin-7-amine Dihydrochloride
| Parameter | Predicted Value |
|---|---|
| Empirical formula | C₈H₁₁BrCl₂N₂ |
| Formula weight | 286.00 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 12.0 Å, c = 10.5 Åα = 90°, β = 95°, γ = 90° |
| Volume | 1066 ų |
| Z | 4 |
| Density (calculated) | 1.78 g/cm³ |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from a single-crystal X-ray diffraction experiment.
Analysis of Bond Lengths, Bond Angles, and Molecular Conformations
The detailed analysis of bond lengths and angles provides insight into the electronic environment and steric interactions within the molecule. In the 4-bromoindolin-7-ammonium cation, the bond lengths within the benzene ring are expected to be in the range of 1.38-1.40 Å, characteristic of aromatic C-C bonds. The C-Br bond length would be approximately 1.90 Å. The C-N bonds in the indoline ring will exhibit lengths typical for C-N single bonds, around 1.47 Å.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The IR spectrum of 4-Bromoindolin-7-amine dihydrochloride is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of the dihydrochloride salt means the primary amine exists as an ammonium (B1175870) salt (-NH₃⁺).
Table 2: Predicted Characteristic IR Absorption Bands for 4-Bromoindolin-7-amine Dihydrochloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Ammonium N-H | Stretching | 3000-2800 (broad) |
| Aliphatic C-H | Stretching | 2960-2850 |
| Aromatic C=C | Stretching | 1620-1580 and 1500-1450 |
| N-H | Bending | 1600-1500 |
| C-N | Stretching | 1350-1250 |
The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt. The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of bands arising from various bending and stretching vibrations, which are unique to the molecule.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
The Raman spectrum of 4-Bromoindolin-7-amine dihydrochloride would be expected to show strong signals for the aromatic C=C ring stretching vibrations between 1620 cm⁻¹ and 1450 cm⁻¹. The C-Br stretching vibration, typically between 650 cm⁻¹ and 550 cm⁻¹, should also be readily observable in the Raman spectrum. The symmetric vibrations of the indoline ring system would also give rise to characteristic Raman signals.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of chemical compounds and for separating them from impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used analytical techniques for the purity assessment of non-volatile and thermally labile compounds like 4-Bromoindolin-7-amine dihydrochloride. These methods offer high resolution, sensitivity, and reproducibility.
A typical reversed-phase HPLC or UPLC method would be suitable for the analysis of this compound. cetjournal.it Reversed-phase chromatography separates molecules based on their hydrophobicity. researchgate.net For 4-Bromoindolin-7-amine dihydrochloride, a C18 or C8 stationary phase would be appropriate. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape and retention for basic compounds like amines by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. cetjournal.itsielc.comsielc.com
UPLC systems, which use smaller particle size columns (typically <2 µm), allow for faster analysis times and improved resolution compared to traditional HPLC. waters.com A UPLC method for 4-Bromoindolin-7-amine dihydrochloride would significantly reduce solvent consumption and increase sample throughput. waters.com Detection is typically achieved using a UV-Vis detector, as the aromatic ring in the molecule will absorb UV light. A wavelength of around 280 nm is often used for the detection of indoline derivatives. oup.com For higher sensitivity and specificity, a mass spectrometer (MS) can be coupled with the HPLC or UPLC system (LC-MS). nih.govnih.gov
Table 3: Exemplary HPLC/UPLC Method Parameters for 4-Bromoindolin-7-amine Dihydrochloride
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 min | 20-80% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| Detection | UV at 280 nm | UV at 280 nm |
These chromatographic methods are invaluable for monitoring the progress of reactions in which 4-Bromoindolin-7-amine dihydrochloride is used as a starting material, for assessing the purity of the final product, and for identifying and quantifying any process-related impurities.
Column Chromatography for Purification and Isolation
Column chromatography is a cornerstone technique for the purification and isolation of 4-Bromoindolin-7-amine dihydrochloride from reaction mixtures and synthetic intermediates. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of these phases is critical and is dictated by the polarity and ionic nature of the target compound and its impurities.
For the purification of indoline derivatives, including those with amine functionalities, both normal-phase and reversed-phase chromatography can be employed. Given that 4-Bromoindolin-7-amine is a basic compound, special considerations are necessary to achieve efficient separation and prevent poor peak shape or irreversible adsorption, particularly when using silica (B1680970) gel as the stationary phase.
Normal-Phase Chromatography
In normal-phase chromatography, a polar stationary phase, most commonly silica gel, is used with a non-polar mobile phase. For amine-containing compounds like 4-Bromoindolin-7-amine, the acidic nature of silica gel can lead to strong interactions with the basic amine group, resulting in significant peak tailing and potential degradation. To mitigate these effects, a common strategy is to add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the eluent system. biotage.com This modifier competes with the analyte for the acidic sites on the silica gel, leading to improved elution profiles.
A typical mobile phase for the purification of bromoindoline derivatives involves a gradient system of a non-polar solvent like pentane (B18724) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.orgnih.gov The gradient is progressively made more polar to elute compounds with increasing polarity.
Reversed-Phase Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers an alternative and often more effective method for purifying polar and ionizable compounds like 4-Bromoindolin-7-amine dihydrochloride. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
To ensure the compound is in a single form (either protonated or as the free base) and to achieve sharp, symmetrical peaks, the pH of the mobile phase is controlled using buffers. For a basic amine, maintaining the mobile phase at a low pH (e.g., using formic acid or trifluoroacetic acid) will keep the amine protonated, while a high pH mobile phase (e.g., using ammonium hydroxide (B78521) or triethylamine) will maintain it as the free base. biotage.com The choice of pH will depend on the stability of the compound and the retention characteristics of the impurities.
Illustrative Purification Parameters
While specific experimental data for the column chromatography of 4-Bromoindolin-7-amine dihydrochloride is not widely published, the purification of structurally similar compounds provides valuable insight into the likely conditions that would be employed. The following tables detail typical parameters used for the purification of related bromo-indole and indoline derivatives.
Table 1: Exemplary Normal-Phase Flash Chromatography Conditions for Bromo-indole/indoline Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel | Silica Gel | Silica Gel |
| Mobile Phase | Ethyl Acetate/Pentane | Ethyl Acetate/Petroleum Ether | Dichloromethane/Methanol with Triethylamine |
| Elution Mode | Gradient (e.g., 20% to 50% Ethyl Acetate) rsc.org | Isocratic (e.g., 1:1 Petroleum Ether:Ethyl Acetate) nih.gov | Gradient with modifier biotage.com |
| Detection | UV (254 nm) | Thin-Layer Chromatography (TLC) | UV (254 nm / 280 nm) |
This table presents a compilation of typical conditions and is for illustrative purposes. Actual conditions would require optimization.
Table 2: Representative Reversed-Phase HPLC Conditions for Amine-Containing Aromatic Compounds
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 | C18 |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Water + 0.1% Triethylamine (TEA) biotage.com |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile + 0.1% Triethylamine (TEA) biotage.com |
| Elution Mode | Gradient | Gradient |
| Detection | UV (e.g., 280 nm) researchgate.net | UV/Vis Diode Array Detector |
This table illustrates common reversed-phase setups. The choice between acidic or basic conditions depends on the specific separation requirements.
The isolation of 4-Bromoindolin-7-amine dihydrochloride following column chromatography involves collecting the fractions containing the pure compound, as identified by a suitable detection method (e.g., TLC or UV absorbance), and then removing the solvent, typically by rotary evaporation. If the free base was purified, it would then be treated with hydrochloric acid to form the dihydrochloride salt. Conversely, if the salt was purified directly, care must be taken to use a mobile phase in which it is soluble and does not undergo decomposition.
Theoretical and Computational Investigations of 4 Bromoindolin 7 Amine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can model molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules. scirp.org A DFT study of 4-bromoindolin-7-amine dihydrochloride (B599025) would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process finds the lowest energy conformation of the molecule.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive.
Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT. NBO analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. researchgate.net For 4-bromoindolin-7-amine dihydrochloride, NBO analysis could elucidate the nature of the interactions between the dihydrochloride salt and the bromoindolin-amine structure.
A hypothetical data table for DFT-calculated properties might look like this:
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide very accurate predictions of various properties. These methods would be particularly useful for predicting the spectroscopic signatures of 4-bromoindolin-7-amine dihydrochloride, such as its NMR, IR, and UV-Vis spectra.
Predicting spectroscopic parameters is crucial for compound characterization. For instance, calculated NMR chemical shifts can be compared with experimental data to confirm the molecular structure. Similarly, predicted vibrational frequencies from IR spectroscopy calculations can help to identify characteristic functional groups within the molecule.
Reaction Mechanism Studies
Understanding how a molecule participates in chemical reactions is a key area of chemical research. Computational methods can be used to map out reaction pathways and predict the kinetics of these reactions.
To study a potential reaction involving 4-bromoindolin-7-amine dihydrochloride, computational chemists would identify the reactants, products, and any intermediate species. The transition state, which is the highest energy point along the reaction coordinate, would then be located. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactants and products. These calculations trace the reaction pathway downhill from the transition state to the corresponding energy minima of the reactants and products. nih.gov
Once the activation energy is known, Transition State Theory (TST) can be used to predict the reaction rate constant. nih.gov This allows for a quantitative understanding of how fast the reaction is likely to proceed under given conditions.
Kinetic studies can also explore the influence of various factors on the reaction rate, such as temperature and the choice of solvent. By performing calculations in different solvent models, it is possible to assess the role of the solvent in stabilizing or destabilizing the transition state.
Structure-Property Relationship Modeling
Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net For 4-bromoindolin-7-amine dihydrochloride, SPR models could be developed to predict properties such as its solubility, lipophilicity (logP), and potential biological activity.
These models are often built using a set of known compounds and their measured properties. By identifying key structural features, or descriptors, that influence a particular property, a mathematical model can be created to predict that property for new, untested compounds. While no specific SPR models for 4-bromoindolin-7-amine dihydrochloride have been reported, its structural similarity to other biologically active molecules, such as those targeting bromodomains, suggests that such studies could be a fruitful area of future research. nih.gov
Analysis of Substituent Effects on Chemical Reactivity
The chemical reactivity of 4-bromoindolin-7-amine dihydrochloride is significantly influenced by the electronic properties of its substituents: the bromo group at position 4 and the amino group at position 7 of the indoline (B122111) core. The indoline structure itself, being a fused ring system of benzene (B151609) and a dihydropyrrole ring, provides the scaffold for these interactions.
The protonation of the amino group to form the dihydrochloride salt drastically alters its electronic influence. The resulting ammonium (B1175870) group (-NH₃⁺) is a potent electron-withdrawing group, significantly deactivating the aromatic ring and making it less reactive towards electrophiles.
The interplay of these substituent effects can be quantitatively estimated using computational methods such as Density Functional Theory (DFT). These calculations can determine molecular properties like electrostatic potential surfaces and frontier molecular orbital energies (HOMO and LUMO), which are crucial in predicting chemical reactivity. For instance, a lower LUMO energy would indicate a higher susceptibility to nucleophilic attack, while a higher HOMO energy would suggest greater reactivity towards electrophiles.
To illustrate the expected electronic impact of these substituents, a hypothetical Hammett analysis can be considered. The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. wikipedia.orgoxfordreference.com The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is characteristic of the reaction type. wikipedia.orgoxfordreference.com
Table 1: Hypothetical Hammett Substituent Constants (σ) for Groups on an Aniline (B41778) Ring
| Substituent | Position | Hammett Constant (σ) | Expected Effect on Reactivity |
| -NH₂ | para | -0.66 | Activating |
| -Br | para | +0.23 | Deactivating |
| -NH₃⁺ | para | +0.60 (approx.) | Strongly Deactivating |
This table is illustrative and based on general Hammett constants for substituted anilines. The actual values for the indoline system may vary.
In the case of 4-bromoindolin-7-amine dihydrochloride, the presence of the electron-withdrawing bromo and ammonium groups would be expected to decrease the electron density on the aromatic ring, thereby reducing its reactivity in electrophilic aromatic substitution reactions. Conversely, these electron-withdrawing properties could enhance the reactivity of the compound in nucleophilic aromatic substitution reactions, should a suitable leaving group be present.
Investigation of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.govacs.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-X bond (where X is a halogen). researchgate.net
In 4-bromoindolin-7-amine dihydrochloride, the bromine atom attached to the aromatic ring at position 4 is a potential halogen bond donor. The strength of this halogen bond is influenced by the electronic environment of the bromine atom. The presence of electron-withdrawing groups on the aromatic ring enhances the positive character of the σ-hole, leading to stronger halogen bonds. nih.gov As discussed previously, the ammonium group (-NH₃⁺) in the dihydrochloride salt is a strong electron-withdrawing group, which would be expected to significantly enhance the halogen bonding capability of the bromine atom in this molecule.
Computational studies on similar bromo-aromatic compounds have shown that they can form halogen bonds with various halogen bond acceptors, including oxygen, nitrogen, and sulfur atoms in other molecules. nih.govacs.org The interaction energy of these bonds can be calculated using high-level quantum mechanical methods. These calculations typically reveal that the strength of the halogen bond increases with the size and polarizability of the halogen atom (I > Br > Cl > F).
Table 2: Illustrative Calculated Halogen Bond Interaction Energies
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |
| Bromobenzene (B47551) | Acetone | -2.5 |
| 4-Nitrobromobenzene | Acetone | -4.0 |
| 4-Bromoindolin-7-amine dihydrochloride | Acetone (hypothetical) | -4.5 to -5.5 |
The data for bromobenzene and 4-nitrobromobenzene are representative values from computational studies. The value for 4-bromoindolin-7-amine dihydrochloride is a hypothetical estimation to illustrate the expected enhancement of halogen bonding due to the electron-withdrawing ammonium group.
The geometry of the halogen bond is highly directional, with the C-Br•••Y angle (where Y is the halogen bond acceptor) typically being close to 180°. mdpi.com This directionality makes halogen bonding a valuable tool in crystal engineering and rational drug design, as it allows for the precise control of intermolecular interactions. mdpi.comresearchgate.net In a solid-state or biological context, the bromine atom of 4-bromoindolin-7-amine dihydrochloride could participate in halogen bonds with suitable acceptor groups, influencing the crystal packing or the binding to a biological target.
Applications of 4 Bromoindolin 7 Amine Dihydrochloride As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Indoline (B122111) and Indole (B1671886) Derivatives
The bifunctional nature of 4-bromoindolin-7-amine allows chemists to introduce a variety of substituents onto the indoline ring, leading to diverse molecular libraries. The indole and indoline scaffolds are foundational in drug discovery, forming the core of numerous agents with antimicrobial, anticancer, and anti-inflammatory properties. rsc.org
The 4-bromo and 7-amino groups on the indoline ring serve as orthogonal functional handles for creating poly-substituted derivatives. The bromine atom is amenable to a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. For instance, similar C-N cross-coupling reactions are efficiently performed on N-substituted 4-bromo-7-azaindole, a related heterocyclic compound. beilstein-journals.org
Simultaneously, the 7-amino group can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, and diazotization, to introduce further diversity. This dual reactivity enables the systematic development of libraries of indoline derivatives with tailored electronic and steric properties for screening in drug discovery and materials science applications.
| Functional Group | Position | Potential Reactions |
| Bromo | 4 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Couplings |
| Amino | 7 | Acylation, Alkylation, Sulfonylation, Diazotization, Amidation |
The indoline scaffold is a frequent starting point for the construction of more complex, multi-ring systems. The 7-amino group of 4-bromoindolin-7-amine is particularly well-positioned to act as a nucleophile in intramolecular cyclization or multicomponent reactions to form fused rings. Research has shown that 4-aminoindoles can act as 1,4-bisnucleophiles to create tricyclic indoles with fused seven-membered rings. rsc.org This type of reactivity allows for the generation of novel heterocyclic systems, such as azepinoindoles. rsc.org
Furthermore, various synthetic strategies exist for creating fused indoline scaffolds through methods like dearomatization of indoles or cycloaddition reactions. polimi.itresearchgate.net These methods can be adapted to precursors like 4-bromoindolin-7-amine to build tetracyclic and other polycyclic frameworks, which are of significant interest in medicinal chemistry. polimi.itmetu.edu.tr The development of catalytic intramolecular "cut-and-sew" reactions also provides a modern approach to assembling fused-ring systems from cyclobutanone (B123998) precursors. nih.govnih.gov
Role in Materials Science Applications
The unique electronic and structural features of the 4-bromoindolin-7-amine scaffold make it a valuable precursor for advanced materials, including polymers, dyes, and photoresponsive systems.
The amino group on the 4-bromoindolin-7-amine molecule can be readily integrated into polymer backbones, for example, through the formation of polyamides or polyimides. This allows for the creation of polymers with embedded indoline units, potentially conferring unique thermal, electronic, or photophysical properties to the bulk material. The bromine atom provides a secondary site for post-polymerization modification, enabling further tuning of the material's characteristics. Additionally, the 7-aminoindoline structure can serve as a core component of dye molecules, where the amino group acts as a powerful auxochrome, influencing the color and photophysical properties of the chromophore.
Indoline derivatives are critical precursors for the synthesis of spiropyrans, a major class of photochromic compounds that reversibly switch between a colorless (spiropyran) form and a colored (merocyanine) form upon exposure to UV and visible light. wikipedia.org The general synthesis involves the condensation of an indolinium salt (a Fischer's base precursor) with a substituted salicylaldehyde (B1680747). wikipedia.orgmdpi.com
To be used in this synthesis, 4-bromoindolin-7-amine would first undergo N-alkylation (e.g., methylation) to form the corresponding 1,1-dialkyl-4-bromo-7-amino-indolinium salt. This salt would then be reacted with a suitable salicylaldehyde derivative to yield a spiropyran. The substituents on both the indoline and salicylaldehyde portions dictate the final properties of the photoswitch, such as its color, switching kinetics, and fatigue resistance. rsc.org The presence of the 4-bromo and 7-amino groups on the indoline moiety offers handles for creating a diverse range of spiropyrans with tailored photochromic responses for applications in molecular switches, smart materials, and optical data storage. mdpi.commdpi.com
Hypothetical Reaction Scheme for Spiropyran Synthesis
Step 1: Formation of Indolinium Salt
4-Bromoindolin-7-amine + Alkyl Halide -> 1-Alkyl-4-bromoindolin-7-amine
1-Alkyl-4-bromoindolin-7-amine + Alkyl Halide -> 1,1-Dialkyl-4-bromo-7-amino-indolinium Salt
Step 2: Condensation
1,1-Dialkyl-4-bromo-7-amino-indolinium Salt + Substituted Salicylaldehyde -> Substituted 4'-Bromo-7'-amino-spiropyran
This scheme illustrates the general, established pathway for spiropyran synthesis applied to the specific starting material. mdpi.comnih.gov
Applications in Asymmetric Synthesis and Chiral Derivatization
While specific applications of 4-bromoindolin-7-amine dihydrochloride (B599025) in asymmetric synthesis are not extensively documented, its structural motifs are found in related systems used for chiral transformations. The indoline framework is a key component in a variety of chiral ligands and catalysts.
The 7-amino group could be used to attach a chiral auxiliary, which could then direct the stereochemical outcome of subsequent reactions on the molecule. Alternatively, the indoline itself can be a component of a larger chiral ligand system. For example, the related 7-azaindoline amide has been successfully employed as a directing group to control stereoselectivity in catalytic asymmetric Mannich and aldol (B89426) reactions. nih.gov This suggests that indoline amides derived from 4-bromoindolin-7-amine could potentially serve as effective nucleophiles in similar stereocontrolled carbon-carbon bond-forming reactions. Furthermore, methods for the asymmetric synthesis of N-N axially chiral indole compounds have been developed, highlighting the potential for the indoline core to participate in the formation of atropisomers. rsc.orgresearchgate.net These established principles suggest a potential, though underexplored, role for derivatives of 4-bromoindolin-7-amine in the field of asymmetric catalysis and synthesis.
Future Research Directions in 4 Bromoindolin 7 Amine Dihydrochloride Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing novel synthetic pathways that are both environmentally benign and economically viable. rsc.org This includes the exploration of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. rsc.org Strategies for the de novo assembly of the indole (B1671886) core from inexpensive and widely available precursors, followed by selective functionalization, present a promising avenue. rsc.orgrsc.org
Furthermore, the development of metal-free catalytic systems is a key area of interest. For instance, metal-free photocatalytic or electrochemical methods for intramolecular C-H amination can provide access to the indoline (B122111) core under mild conditions, avoiding the use of toxic heavy metals. organic-chemistry.org These approaches align with the principles of green chemistry by utilizing light or electricity as clean reagents.
Table 1: Comparison of Synthetic Methodologies for Indoline Synthesis
| Methodology | Advantages | Disadvantages | Potential Application to 4-Bromoindolin-7-amine |
|---|---|---|---|
| Traditional Linear Synthesis | Well-established procedures | Low atom economy, multiple steps, waste generation | Baseline for comparison |
| Multicomponent Reactions (MCRs) | High efficiency, complexity from simple precursors, reduced steps rsc.org | Requires careful optimization of reaction conditions | Rapid generation of diverse libraries from the amine group |
| Catalytic C-H Amination | High atom economy, direct functionalization organic-chemistry.org | May require expensive catalysts or specific directing groups | Greener route to the core indoline structure |
| Photocatalysis/Electrochemistry | Metal-free, mild conditions, use of clean energy sources organic-chemistry.org | Can be substrate-specific, may require specialized equipment | Sustainable synthesis of the indoline ring |
Exploration of New Reactivity Modes and Catalytic Transformations
The functional handles present in 4-bromoindolin-7-amine dihydrochloride (B599025)—the bromine atom, the aromatic amine, and the indoline ring itself—offer a rich playground for chemical transformations. Future research will delve into uncovering new reactivity modes to expand the chemical space accessible from this versatile building block.
A primary focus will be on the selective functionalization of the carbon-hydrogen (C-H) bonds of the indoline ring. researchgate.net Catalytic C-H activation and functionalization strategies would enable the direct introduction of new substituents without the need for pre-functionalized substrates, representing a highly atom-economical approach. For example, rhodium-catalyzed C-H esterification has been shown to be effective for other indole derivatives and could be adapted for this system. researchgate.net
The bromine atom and the amine group are prime sites for cross-coupling reactions, allowing for the introduction of a wide array of substituents. Beyond standard coupling protocols, research into novel catalytic systems that offer enhanced reactivity, selectivity, and functional group tolerance will be crucial. Furthermore, exploring the potential of the indoline core to participate in cycloaddition reactions or act as a precursor to reactive intermediates like indolynes could open up entirely new synthetic possibilities for creating fused heterocyclic systems. nih.govorganic-chemistry.org The development of tandem or cascade reactions, where multiple bonds are formed in a single operation, will also be a key area of investigation to build molecular complexity efficiently. acs.org
Advanced Computational Modeling for De Novo Design of Indoline Systems
Computational chemistry and artificial intelligence are revolutionizing molecular design. For indoline systems derived from 4-bromoindolin-7-amine, these tools offer the ability to predict molecular properties and to design novel compounds with desired functions from the ground up (de novo design).
Advanced computational methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule, providing insights that can guide synthetic efforts. nih.govacs.org Molecular dynamics (MD) simulations can model the behavior of indoline derivatives in complex environments, such as in solution or interacting with a biological target like a protein or enzyme. acs.org This is particularly valuable in drug discovery for understanding binding modes and affinities.
A significant future direction is the use of generative artificial intelligence and machine learning models for the de novo design of new indoline-based molecules. youtube.com These models, often referred to as chemical language models, can learn the underlying rules of chemical structure and bonding from large datasets of existing molecules. youtube.com They can then be used to generate novel molecular structures that are optimized for specific properties, such as high binding affinity to a therapeutic target or specific electronic properties for materials science applications. nih.govmdpi.com This approach has the potential to dramatically accelerate the discovery of new drug candidates and functional materials by exploring vast areas of chemical space more efficiently than traditional methods. youtube.com
Table 2: Computational Tools in Indoline Chemistry
| Computational Tool | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculate molecular orbitals, reaction energies, NMR shifts nih.govacs.org | Predict reactivity, guide synthesis, confirm structure |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time acs.org | Understand binding to biological targets, study solvation effects |
| Generative AI/Machine Learning | Design novel molecules with desired properties youtube.commdpi.com | Accelerate discovery of new inhibitors, materials, and probes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Predict the activity of newly designed compounds |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical reactions from laboratory-scale discovery to larger-scale production is a significant challenge. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. nih.govacs.org These benefits include enhanced safety when handling reactive intermediates, precise control over reaction parameters like temperature and time, improved reproducibility, and easier scalability. acs.orgnih.gov
Future research will focus on adapting the synthesis of 4-bromoindolin-7-amine dihydrochloride and its derivatives to continuous flow processes. researchgate.net This integration allows for the safe use of hazardous reagents and the telescoping of multiple synthetic steps into a single, continuous operation, which minimizes manual handling and purification. syrris.com
Combining flow chemistry with automated synthesis platforms represents the next frontier. researchgate.net These platforms use robotics and artificial intelligence to perform multi-step syntheses and reaction optimizations with minimal human intervention. youtube.com By integrating real-time analytical feedback, these systems can autonomously explore reaction conditions to maximize yield and purity. For a building block like 4-bromoindolin-7-amine, such automated systems could be used to rapidly generate large libraries of derivatives for high-throughput screening in drug discovery or materials development. syrris.comresearchgate.net This high-speed synthesis and screening cycle dramatically shortens the timeline from molecular design to the identification of lead compounds.
Q & A
Q. Why is the dihydrochloride form of 4-Bromoindolin-7-amine preferred in experimental settings?
The dihydrochloride salt form enhances solubility in aqueous buffers and improves stability during storage, which is critical for reproducible biological assays. The 2:1 stoichiometry (base-to-HCl ratio) ensures protonation of basic nitrogen atoms in the indole scaffold, optimizing ionization for interactions with biological targets . For example, dihydrochloride salts of similar compounds (e.g., Bomedemstat dihydrochloride) are stabilized against degradation under varying pH conditions .
Q. What methodological considerations are critical for preparing stock solutions of 4-Bromoindolin-7-amine dihydrochloride?
Stock solutions should be prepared in solvents compatible with downstream assays (e.g., DMSO or PBS) while accounting for hygroscopicity. A common protocol involves dissolving the compound to 10 mM in anhydrous DMSO, followed by dilution in assay buffers. Quality control (QC) requires verifying purity (>99% via HPLC) and confirming absence of counterion interference (e.g., chloride ions) using ion chromatography .
Q. How can researchers determine the solubility profile of 4-Bromoindolin-7-amine dihydrochloride in different solvents?
Use a tiered approach:
- Phase 1: Screen solubility in polar (water, PBS) and non-polar solvents (DMSO, ethanol) via turbidimetry.
- Phase 2: Validate with HPLC-UV to quantify dissolved compound.
- Phase 3: Cross-reference physicochemical properties (e.g., LogP, PSA) from databases like NIST to predict solvent compatibility .
Advanced Research Questions
Q. How should experimental designs address potential metabolite interference when using 4-Bromoindolin-7-amine dihydrochloride in vivo?
Incorporate controls to distinguish between the parent compound and metabolites. For example, in pharmacokinetic studies:
- Use stable isotope-labeled analogs as internal standards.
- Monitor metabolic conversion via LC-MS/MS.
- Reference studies on CLZ dihydrochloride, where systemic conversion to active metabolites necessitated rigorous pharmacokinetic modeling .
Q. What strategies resolve contradictions in bioactivity data caused by batch-to-batch variability?
- Batch Documentation: Require Certificates of Analysis (COA) detailing purity, residual solvents, and counterion content.
- Assay Normalization: Include a reference compound (e.g., Dexpramipexole dihydrochloride) with established bioactivity to calibrate experimental systems.
- Metadata Standardization: Adopt MIACARM guidelines to record experimental variables (e.g., temperature, humidity) that impact compound stability .
Q. How can researchers ensure reproducibility in cellular assays involving 4-Bromoindolin-7-amine dihydrochloride?
- Metadata Annotation: Document assay conditions (e.g., cell passage number, serum batch) using MIACARM-compliant templates.
- Cross-Validation: Replicate results in orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).
- Data Sharing: Publish raw datasets (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo to enable independent validation .
Q. What advanced analytical techniques are recommended for characterizing 4-Bromoindolin-7-amine dihydrochloride degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
